molecular formula C15H15FN2O3S B4476160 N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE

N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE

Cat. No.: B4476160
M. Wt: 322.4 g/mol
InChI Key: NIOQRVKNPOXZOX-UHFFFAOYSA-N
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Description

N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves the reaction of 3-fluorobenzylamine with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3-CHLOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
  • N-(4-{[(3-BROMOPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
  • N-(4-{[(3-METHYLPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE

Uniqueness

N-(4-{[(3-FLUOROPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-[4-[(3-fluorophenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11(19)18-14-5-7-15(8-6-14)22(20,21)17-10-12-3-2-4-13(16)9-12/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOQRVKNPOXZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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